6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid
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Overview
Description
6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid is a complex organic compound with the molecular formula C16H17N3O3S and a molecular weight of 331.39 g/mol This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a benzo[d]isothiazole moiety
Preparation Methods
The synthesis of 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the benzo[d]isothiazole core: This step involves the cyclization of appropriate precursors to form the benzo[d]isothiazole ring.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the cyclopropanecarbonyl group: The cyclopropanecarbonyl group is attached to the piperazine ring via an acylation reaction.
Chemical Reactions Analysis
6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d]isothiazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring and benzo[d]isothiazole moiety are thought to play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar compounds to 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid include:
3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride: This compound shares the benzo[d]isothiazole and piperazine rings but lacks the cyclopropanecarbonyl group.
Indole derivatives: These compounds have similar biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C16H17N3O3S/c20-15(10-1-2-10)19-7-5-18(6-8-19)11-3-4-12-13(9-11)23-17-14(12)16(21)22/h3-4,9-10H,1-2,5-8H2,(H,21,22) |
InChI Key |
RPICXZWVDSMVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC4=C(C=C3)C(=NS4)C(=O)O |
Origin of Product |
United States |
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